molecular formula C8H7N3OS B12932745 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde CAS No. 623906-11-6

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B12932745
CAS No.: 623906-11-6
M. Wt: 193.23 g/mol
InChI Key: KKFQYSCXLKUTHR-UHFFFAOYSA-N
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Description

1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 2-Aminothiazole is reacted with an aldehyde in the presence of an acid catalyst.

    Step 2: The resulting intermediate undergoes cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of specific catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole and imidazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carboxylic acid.

    Reduction: Formation of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

  • 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde
  • 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carboxylic acid
  • 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-methanol

Comparison: 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both thiazole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.

Properties

CAS No.

623906-11-6

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde

InChI

InChI=1S/C8H7N3OS/c1-11-6(5-12)4-10-7(11)8-9-2-3-13-8/h2-5H,1H3

InChI Key

KKFQYSCXLKUTHR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=NC=CS2)C=O

Origin of Product

United States

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